Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate

描述

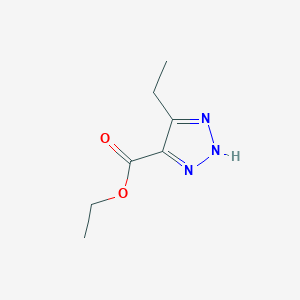

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate is a triazole derivative featuring an ethyl substituent at the 4-position and an ester group at the 5-position. These compounds are pivotal in medicinal chemistry, materials science, and corrosion inhibition due to their tunable electronic and steric properties .

属性

IUPAC Name |

ethyl 5-ethyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-6(9-10-8-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRDGYNDJQKGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

Industrial Production Methods: In an industrial setting, the production of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

化学反应分析

Types of Reactions: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring allows for substitution reactions at different positions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that triazole derivatives exhibit significant activity against a range of bacterial and fungal strains. For instance, a series of triazole compounds were synthesized and tested against common pathogens, demonstrating that modifications at the triazole ring can enhance antimicrobial efficacy .

Anticancer Properties

Recent research has indicated that triazole derivatives may possess anticancer activity. This compound was evaluated in vitro for its cytotoxic effects on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study: Synthesis and Evaluation

A study focused on synthesizing this compound through a cycloaddition reaction of azides with alkynes. The resulting compound was subjected to biological assays to evaluate its effectiveness against specific cancer types. The findings revealed promising results, with IC50 values indicating substantial cytotoxicity compared to standard chemotherapeutics .

Agricultural Science

Fungicides and Herbicides

The compound has also been explored as a potential fungicide and herbicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This compound showed effective antifungal activity in preliminary tests against phytopathogenic fungi .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated reduced incidence of fungal diseases compared to untreated controls. The trials highlighted the compound's potential as an eco-friendly alternative to conventional fungicides .

Materials Science

Polymer Chemistry

In materials science, this compound has been used as a building block in the synthesis of functional polymers. Its ability to undergo click chemistry reactions allows for the development of polymers with tailored properties for specific applications such as drug delivery systems and coatings .

Case Study: Development of Drug Delivery Systems

Research into drug delivery systems utilizing this compound has shown that polymers formed from this compound can encapsulate therapeutic agents effectively. In vitro studies demonstrated controlled release profiles that could be beneficial for targeted therapy applications .

Summary Table of Applications

作用机制

The mechanism of action of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites .

相似化合物的比较

Physical and Spectroscopic Properties

Substituents alter electronic environments, as evidenced by NMR and HRMS

- Key Observations :

Structural and Computational Insights

- Crystallography : Tools like SHELXL and WinGX are standard for resolving triazole crystal structures, revealing intermolecular interactions (e.g., hydrogen bonds in 5-formyl derivatives ).

- Hirshfeld Analysis : Applied to assess packing efficiency, with formyl-substituted triazoles showing dominant H···O interactions .

生物活性

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate (ETC) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ETC, including its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with various azides under suitable conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Azide | Reflux in DMSO | High |

| 2 | Purification via recrystallization | Ethanol | >90% |

Antimicrobial Activity

ETC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activity.

Case Study: Antimicrobial Screening

In a study by Ogura et al., various triazole derivatives were screened for antimicrobial activity. ETC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, showing that ETC had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Table 2: Antimicrobial Activity of ETC

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The mechanism by which ETC exerts its antimicrobial effects is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungal cells, leading to cell membrane destabilization .

Other Biological Activities

Beyond its antimicrobial properties, ETC has been investigated for other biological activities:

Antiviral Properties

Recent studies have indicated that triazole derivatives can exhibit antiviral activity. For example, derivatives similar to ETC were tested against influenza viruses and showed promising results in reducing viral infectivity .

Table 3: Antiviral Activity of Triazole Derivatives

| Virus Strain | Inhibition (%) |

|---|---|

| H1N1 | >90 |

| H3N2 | >85 |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural modifications. In a study focusing on SAR, it was found that the introduction of various substituents at specific positions on the triazole ring could enhance or diminish biological activity .

Key Findings:

- Alkyl Substituents : The presence of longer alkyl chains increased hydrophobicity and improved membrane penetration.

- Aromatic Rings : Substituents that enhance π-π stacking interactions contributed to higher potency against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。